Cas no 2034395-39-4 (2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide)

2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide 化学的及び物理的性質
名前と識別子
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- 2-phenoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide
- 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide
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- インチ: 1S/C19H18N2O2S/c1-14(23-17-5-3-2-4-6-17)19(22)21-12-15-7-9-20-18(11-15)16-8-10-24-13-16/h2-11,13-14H,12H2,1H3,(H,21,22)
- InChIKey: QBNMTDCODBMQDS-UHFFFAOYSA-N
- SMILES: C(NCC1C=CN=C(C2C=CSC=2)C=1)(=O)C(OC1=CC=CC=C1)C
2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-6893-10mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-25mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-2mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-100mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-5μmol |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-15mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-1mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-20mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-50mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6482-6893-4mg |
2-phenoxy-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}propanamide |
2034395-39-4 | 4mg |
$66.0 | 2023-09-08 |
2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide 関連文献
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1. Book reviews
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamideに関する追加情報
Introduction to 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide (CAS No. 2034395-39-4)
2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide, identified by its CAS number 2034395-39-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a phenoxy group, a thiophene ring, and a pyridine moiety linked through a propyl amide backbone. Such structural motifs are often engineered to target specific biological pathways, making this compound a subject of intense research interest.
The molecular structure of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide presents a unique combination of functional groups that contribute to its pharmacological profile. The phenoxy group, attached to the nitrogen atom of the amide bond, introduces hydrophilicity and potential interactions with aromatic binding pockets in biological targets. Concurrently, the thiophene ring, a heterocyclic aromatic component, is known for its role in modulating electron density and enhancing binding affinity in various drug candidates. The pyridine moiety, positioned at the terminal end of the molecule, serves as a key pharmacophore that can engage with nucleophilic or electrophilic sites in enzymes or receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide with potential biological targets. Studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). The presence of the thiophene ring and pyridine group is particularly noteworthy, as these structural elements are frequently observed in molecules with anti-inflammatory and immunomodulatory properties.
In vitro studies have begun to elucidate the mechanism of action for 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide, revealing promising interactions with key regulatory proteins. For instance, preliminary data indicate that the compound may disrupt signaling cascades associated withNFκB activation, a critical pathway in inflammation and immune response. The phenoxy group appears to play a role in modulating protein-protein interactions, while the pyridine moiety likely contributes to stabilizing the compound's binding affinity through hydrogen bonding or hydrophobic interactions.
The synthesis of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide represents a sophisticated challenge due to its multi-step reaction sequence involving functional group transformations such as amide bond formation, aromatic substitution, and cross-coupling reactions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling and transition-metal-mediated reactions, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the compound's complexity but also showcase the ingenuity required in modern drug discovery.
As research progresses, the potential therapeutic applications of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide are being explored across multiple disease areas. Given its structural resemblance to known bioactive molecules, it is hypothesized that this compound could serve as a scaffold for developing novel therapeutics targeting neurological disorders, cardiovascular diseases, or metabolic syndromes. The integration of machine learning algorithms into virtual screening processes has accelerated the identification of lead compounds like this one, enabling faster translation from laboratory discovery to clinical development.
The pharmacokinetic properties of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-ylmethyl}propanamide are under active investigation to optimize its bioavailability and therapeutic window. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been instrumental in characterizing its physicochemical properties and metabolic stability. Understanding these parameters is essential for designing effective dosing regimens and minimizing potential side effects in future clinical trials.
The role of 2-phenoxy-N-{2-(thiophen-3-yl)pyridin-4-y l-methyl}propanamide in drug development aligns with broader trends in medicinal chemistry toward rational design and targeted therapy. By leveraging structural insights from existing drugs and incorporating novel pharmacophores like those found in this compound, researchers aim to overcome resistance mechanisms and enhance treatment efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area, with CAS No. 2034395-39-4 serving as a testament to the ongoing quest for safer and more effective medications.
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